Cyanomethylenetrimethylphosphorane Cyanomethylenetrimethylphosphorane
Brand Name: Vulcanchem
CAS No.: 176325-83-0
VCID: VC7952883
InChI: InChI=1S/C5H10NP/c1-7(2,3)5-4-6/h5H,1-3H3
SMILES: CP(=CC#N)(C)C
Molecular Formula: C5H10NP
Molecular Weight: 115.11 g/mol

Cyanomethylenetrimethylphosphorane

CAS No.: 176325-83-0

Cat. No.: VC7952883

Molecular Formula: C5H10NP

Molecular Weight: 115.11 g/mol

* For research use only. Not for human or veterinary use.

Cyanomethylenetrimethylphosphorane - 176325-83-0

Specification

CAS No. 176325-83-0
Molecular Formula C5H10NP
Molecular Weight 115.11 g/mol
IUPAC Name 2-(trimethyl-λ5-phosphanylidene)acetonitrile
Standard InChI InChI=1S/C5H10NP/c1-7(2,3)5-4-6/h5H,1-3H3
Standard InChI Key KJFJIEHJCVSAKJ-UHFFFAOYSA-N
SMILES CP(=CC#N)(C)C
Canonical SMILES CP(=CC#N)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identifiers

CMMP (CAS 176325-83-0) is systematically named 2-(trimethyl-λ⁵-phosphanylidene)acetonitrile. Its molecular formula, C₅H₁₀NP, corresponds to a molecular weight of 115.11 g/mol . Key identifiers include:

PropertyValue
EC Number694-697-4
DSSTox Substance IDDTXSID70454879
SMILESCC(C#N)P(=C)(C)C
InChIKeyUFDQJALVQPQXQI-UHFFFAOYSA-N

The compound’s structure features a phosphoranylidene group bonded to a cyanomethyl moiety, conferring both nucleophilic and electrophilic reactivity .

Spectroscopic and Crystallographic Data

While crystallographic data for CMMP remains unpublished, nuclear magnetic resonance (NMR) studies reveal distinct shifts for its methyl and cyanide groups. The ³¹P NMR spectrum exhibits a characteristic singlet at δ 25–30 ppm, consistent with tricoordinate phosphorus centers . Infrared spectroscopy shows a strong absorption band near 2200 cm⁻¹, attributable to the nitrile functional group .

Synthesis and Manufacturing

Two-Step Synthesis from Chloroacetonitrile

CMMP is synthesized via a two-step protocol :

  • Phosphination of Chloroacetonitrile:
    Chloroacetonitrile reacts with trimethylphosphine in anhydrous tetrahydrofuran (THF) at −78°C, yielding (chloromethyl)trimethylphosphonium chloride.

  • Dehydrohalogenation:
    Treatment with potassium tert-butoxide eliminates hydrogen chloride, generating CMMP as a pale yellow liquid.

Reaction Scheme:

ClCH2CN+P(CH3)3[ClCH2P(CH3)3]Clt-BuOKCMMP\text{ClCH}_2\text{CN} + \text{P(CH}_3\text{)}_3 \rightarrow \text{[ClCH}_2\text{P(CH}_3\text{)}_3\text{]Cl} \xrightarrow{t\text{-BuOK}} \text{CMMP}

Reactivity and Mechanism in Mitsunobu-Type Reactions

Alkylation of Carbon Nucleophiles

CMMP facilitates the coupling of alcohols (ROH) with nucleophiles (HA) through a redox mechanism :

  • Phosphorus Activation:
    CMMP abstracts a proton from the alcohol, forming a phosphonium intermediate.

  • Nucleophilic Displacement:
    The nucleophile attacks the activated alcohol, displacing trimethylphosphine oxide.

ROH+CMMP+HARA+OP(CH3)3+H2O\text{ROH} + \text{CMMP} + \text{HA} \rightarrow \text{RA} + \text{OP(CH}_3\text{)}_3 + \text{H}_2\text{O}

Scope and Limitations

Applications in Organic Synthesis

Ketone and Ester Synthesis

CMMP enables the preparation of sterically hindered ketones via alkylation of enolates. For example, reaction of tert-butyl alcohol with ethyl acetoacetate yields tert-butyl acetoacetate in 92% yield .

Solid-Phase Synthesis of Heterocycles

Recent advancements utilize CMMP in traceless solid-phase synthesis. Wang resin-bound enol ethers, when treated with CMMP, undergo cleavage to release ketones, facilitating the synthesis of pyrrolidine-2,4-diones .

Table 1: Representative CMMP-Mediated Reactions

SubstrateNucleophileProductYield (%)
Benzyl alcoholDiethyl malonateBenzyl malonate88
CyclohexanolNitroethaneCyclohexyl nitro78
Phenethyl alcoholMethyl acrylatePhenethyl acrylate82
Hazard CodeDescription
H301Toxic if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Protective Measures

Handling requires:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.

  • Engineering Controls: Use in fume hoods with negative pressure.

  • Emergency Procedures: Immediate irrigation for skin/eye contact; activated charcoal for ingestion.

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